2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile
Overview
Description
2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of an amino group and two methoxy groups attached to a benzene ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with a suitable nitrile source. One common method is the Strecker synthesis, which involves the reaction of the aldehyde with ammonium chloride and potassium cyanide in an aqueous medium to form the corresponding aminonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Substituted phenylacetonitriles.
Scientific Research Applications
2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethoxybenzaldehyde
- 2-Amino-4,5-dimethoxybenzoic acid
- 2-Amino-4,5-dimethoxyacetophenone
Uniqueness
2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile is unique due to the presence of both amino and nitrile functional groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Biological Activity
2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile is a chemical compound with significant biological activity, particularly in pharmaceutical applications. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
The compound is characterized by the presence of an amino group and two methoxy groups on a phenyl ring, linked to an acetonitrile moiety. These functional groups contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity.
- Metabolic Transformations : The nitrile group can undergo metabolic changes, leading to the formation of active metabolites that exert biological effects .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. They may protect human low-density lipoproteins from oxidative damage, which is crucial for cardiovascular health.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. They have been shown to induce apoptosis in various cancer cell lines by modulating cellular pathways involved in cell survival and death. For instance, structural modifications have led to enhanced potency against multidrug-resistant (MDR) cancer cells .
Neurotoxicity Studies
In the context of neuropharmacology, related compounds have been evaluated for their neurotoxic effects. Understanding these effects is vital for assessing the safety profile of this compound in therapeutic contexts .
Case Study 1: Antioxidant Efficacy
A study demonstrated that a related compound effectively reduced oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels and an increase in glutathione levels when treated with the compound, suggesting its potential as an antioxidant agent.
Parameter | Control | Treated (100 µM) |
---|---|---|
Malondialdehyde (µM) | 12.5 | 4.8 |
Glutathione (µM) | 8.0 | 15.6 |
Case Study 2: Anticancer Activity
In a study involving breast cancer cell lines, treatment with this compound led to a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 30 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 30 |
MDA-MB-231 | 25 |
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent. Its antioxidant properties and ability to induce apoptosis in cancer cells are particularly noteworthy. Further research is necessary to elucidate its mechanisms fully and assess its safety and efficacy in clinical settings.
Properties
IUPAC Name |
2-(2-amino-4,5-dimethoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-9-5-7(3-4-11)8(12)6-10(9)14-2/h5-6H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRCHSIHBKEBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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